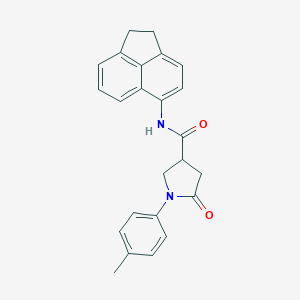![molecular formula C22H23N3O4S B278698 ethyl 2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B278698.png)
ethyl 2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have a wide range of biochemical and physiological effects.
作用機序
The mechanism of action of Ethyl 2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Specifically, this compound has been found to inhibit the activity of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6), which are important regulators of the cell cycle.
Biochemical and Physiological Effects:
In addition to its potential applications in cancer research, Ethyl 2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been found to have a wide range of biochemical and physiological effects. For example, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the development of new anti-inflammatory drugs. Additionally, it has been found to have antioxidant properties, which could make it useful in the treatment of various diseases that are associated with oxidative stress.
実験室実験の利点と制限
One of the main advantages of using Ethyl 2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a valuable tool for researchers who are studying the mechanisms of cancer growth and development. However, there are also some limitations to using this compound in lab experiments. For example, it can be difficult to synthesize and purify, which can make it challenging to obtain large quantities for use in experiments.
将来の方向性
There are many potential future directions for the use of Ethyl 2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate in scientific research. One promising area of research is the development of new cancer therapies that are based on this compound. Additionally, this compound could be used to study the mechanisms of cancer growth and development, as well as the role of CDK4 and CDK6 in the cell cycle. Other potential future directions include the development of new anti-inflammatory drugs and the treatment of diseases that are associated with oxidative stress.
合成法
The synthesis of Ethyl 2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been achieved using various methods. One of the most common methods involves the reaction of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid with ethyl chloroformate and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) in the presence of 4-oxoquinazoline. The reaction is carried out in a solvent such as dichloromethane or acetonitrile and is typically heated to reflux for several hours.
科学的研究の応用
Ethyl 2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been studied extensively for its potential applications in scientific research. One of the most promising applications is in the field of cancer research. This compound has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies.
特性
製品名 |
ethyl 2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
|---|---|
分子式 |
C22H23N3O4S |
分子量 |
425.5 g/mol |
IUPAC名 |
ethyl 2-[3-(4-oxoquinazolin-3-yl)propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C22H23N3O4S/c1-2-29-22(28)19-15-8-4-6-10-17(15)30-20(19)24-18(26)11-12-25-13-23-16-9-5-3-7-14(16)21(25)27/h3,5,7,9,13H,2,4,6,8,10-12H2,1H3,(H,24,26) |
InChIキー |
CVYANVHSNRLLGG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CCN3C=NC4=CC=CC=C4C3=O |
正規SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CCN3C=NC4=CC=CC=C4C3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2,1,3-benzothiadiazol-4-yl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B278616.png)
![2-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfanyl]-1-(4-methoxyphenyl)ethanone](/img/structure/B278623.png)
![2-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfanyl]-1-(2,5-dimethylphenyl)ethanone](/img/structure/B278625.png)


![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-ethyl-6-methylphenyl)butanamide](/img/structure/B278633.png)


![Ethyl 2-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B278638.png)
![Ethyl 4-cyano-3-methyl-5-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}thiophene-2-carboxylate](/img/structure/B278639.png)
![N-[3-chloro-4-(morpholin-4-yl)phenyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B278641.png)
![5-oxo-1-phenyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B278642.png)

![N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B278645.png)